molecular formula C16H25N3 B12654380 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine

Cat. No.: B12654380
M. Wt: 259.39 g/mol
InChI Key: LMCCUNSRNOMHIV-UHFFFAOYSA-N
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Description

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine is a complex organic compound that features both a pyrrolidine and a piperazine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The compound’s unique structure allows it to be a versatile scaffold in drug discovery and development.

Preparation Methods

The synthesis of 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its interaction with biological targets makes it useful in studying cellular processes and protein functions.

    Medicine: The compound’s structure-activity relationship is explored for developing new therapeutic agents, particularly in treating neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine stands out due to its unique combination of pyrrolidine and piperazine rings. Similar compounds include:

This compound’s distinct structure and versatile applications make it a valuable subject of study in various scientific fields.

Biological Activity

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core linked to a pyrrolidine-substituted phenyl moiety, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

C15H22N2\text{C}_{15}\text{H}_{22}\text{N}_2

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly:

  • Dopaminergic System : It exhibits affinity for dopamine receptors, influencing mood and behavior.
  • Serotonergic System : The compound also interacts with serotonin receptors, which may enhance its effects on anxiety and depression.
  • Adrenergic Receptors : Its action on adrenergic receptors suggests potential applications in cardiovascular regulation.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro studies demonstrated that it significantly reduces the viability of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer model), by approximately 55% at a concentration of 10 μM after three days of treatment .

Antimicrobial Properties

The compound has shown promising antimicrobial activity, particularly against Gram-positive bacteria. Its structural modifications enhance membrane permeability, leading to increased efficacy compared to traditional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor55% reduction in MDA-MB-231 cell viability
AntimicrobialEffective against Gram-positive bacteria
Neurotransmitter ModulationInteraction with dopamine and serotonin receptors

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models, this compound was administered at a dosage of 20 mg/kg. The results indicated significant tumor growth inhibition compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Action

A study assessed the compound's effectiveness against various bacterial strains. The results showed that it outperformed several existing antibiotics in terms of minimum inhibitory concentration (MIC), indicating its potential as a new therapeutic agent for resistant bacterial infections .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-[(5-methyl-2-pyrrolidin-1-ylphenyl)methyl]piperazine

InChI

InChI=1S/C16H25N3/c1-14-4-5-16(19-8-2-3-9-19)15(12-14)13-18-10-6-17-7-11-18/h4-5,12,17H,2-3,6-11,13H2,1H3

InChI Key

LMCCUNSRNOMHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)CN3CCNCC3

Origin of Product

United States

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